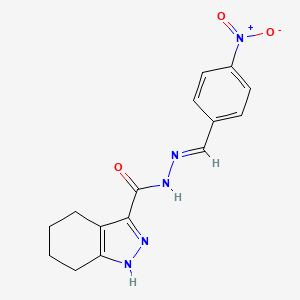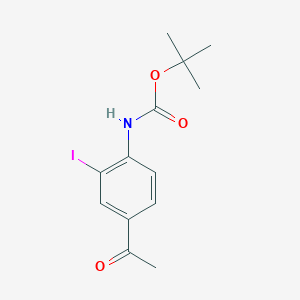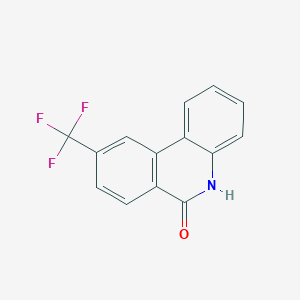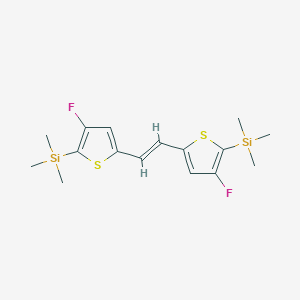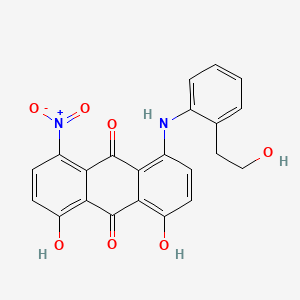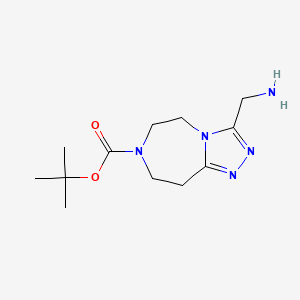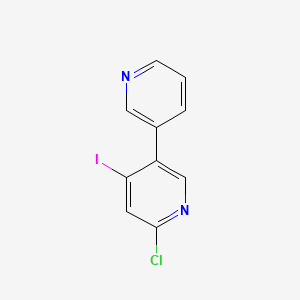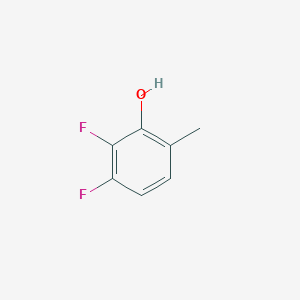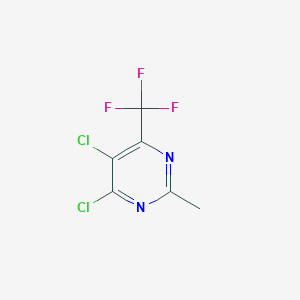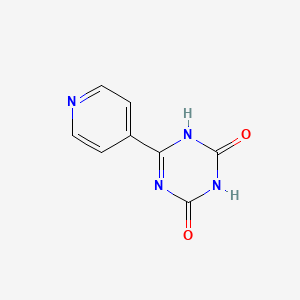
Methyl2-(3-isopropylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(3-isopropylpyridin-2-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with an isopropyl group at the third position and a methyl ester group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(3-isopropylpyridin-2-yl)acetate typically involves the esterification of 3-isopropylpyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-isopropylpyridine-2-carboxylic acid.
Reduction: 3-isopropylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
Methyl2-(3-isopropylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl2-(3-isopropylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyridine derivative, which can then interact with its target. The exact pathways depend on the specific application and target molecule.
相似化合物的比较
Ethyl2-(3-isopropylpyridin-2-yl)acetate: Similar structure but with an ethyl ester group.
Methyl2-(3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Methyl2-(3-isopropylpyridin-2-yl)acetate is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a precursor in the synthesis of bioactive compounds.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2-(3-propan-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-5-4-6-12-10(9)7-11(13)14-3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
HFGBBGRTVKFXEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=CC=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
